Tamariscene

Description

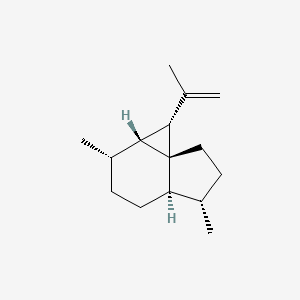

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,2R,3R,4S,7R,8S)-4,8-dimethyl-2-prop-1-en-2-yltricyclo[5.3.0.01,3]decane |

InChI |

InChI=1S/C15H24/c1-9(2)13-14-11(4)5-6-12-10(3)7-8-15(12,13)14/h10-14H,1,5-8H2,2-4H3/t10-,11-,12+,13-,14+,15-/m0/s1 |

InChI Key |

ZNVSGENNKBLLJB-UJOWSUJOSA-N |

SMILES |

CC1CCC2C(CCC23C1C3C(=C)C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H](CC[C@]23[C@H]1[C@@H]3C(=C)C)C |

Canonical SMILES |

CC1CCC2C(CCC23C1C3C(=C)C)C |

Synonyms |

tamariscene |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution of Tamariscene

Phytogeographical Distribution in Bryophytes

Occurrence in Frullania tamarisci

Tamariscene has been identified as a constituent in the essential oils of the liverwort Frullania tamarisci nih.govscispace.comresearchgate.net. Research indicates that this compound is a significant component of the essential oils extracted from F. tamarisci specimens, particularly those collected from Corsica researchgate.net. Studies have also explored the biosynthesis of related compounds, such as tamariscol, within F. tamarisci, involving specific enzyme pathways nih.gov. This compound is often found in association with other sesquiterpenoids, including various pacifigorgianes, in this bryophyte species nih.govresearchgate.netresearchgate.net.

Presence in Frullania fragilifolia

The liverwort Frullania fragilifolia also contains this compound within its essential oils nih.govscispace.comresearchgate.net. Studies have reported this compound as a major constituent in F. fragilifolia sourced from German collections researchgate.net. Similar to its presence in F. tamarisci, this compound occurs in F. fragilifolia alongside other pacifigorgianes nih.govresearchgate.netresearchgate.netmdpi.com.

Chemotaxonomic Considerations within Frullania Genus

The genus Frullania is characterized by considerable chemical diversity, with numerous species having been analyzed for their secondary metabolite profiles researchgate.netresearchgate.net. Characteristic compounds within this genus include sesquiterpene lactones, notably eudesamnolides, and bibenzyls researchgate.netresearchgate.net. The presence and distribution of compounds such as this compound and pacifigorgianes across different Frullania species are being investigated for their potential utility as chemotaxonomic markers, aiding in the classification and understanding of evolutionary relationships within the genus researchgate.net.

Occurrence in Vascular Plants

Identification in Valeriana officinalis

This compound has also been identified as a constituent in the essential oils of the vascular plant Valeriana officinalis, commonly known as valerian nih.govscispace.comresearchgate.netkirj.eekirj.ee. Research has highlighted that the sesquiterpenoid compounds found in Valeriana officinalis, including this compound, are enantiomeric to those identified in Frullania species nih.govscispace.com. In V. officinalis, this compound has been detected alongside other sesquiterpenoids such as valerena-4,7(11)-diene (B12366622) and various pacifigorgiadienes nih.gov.

Detection in Marine Organisms

Based on the available scientific literature, there is no direct evidence or mention of this compound being detected in marine organisms.

Biosynthetic Pathways of Tamariscene

Precursor Metabolism via the Mevalonate Pathway (MVA Pathway)

The Mevalonate Pathway (MVA) is a fundamental metabolic route responsible for the synthesis of isoprenoids, a vast class of natural products including terpenes. This pathway is conserved across many organisms, from bacteria to humans, and plays a crucial role in generating the building blocks for complex molecules like sesquiterpenes.

The MVA pathway initiates with acetyl-CoA, which undergoes a series of enzymatic condensations and reductions to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These C5 units are the fundamental building blocks of all terpenoids wikipedia.orgmdpi.comfrontiersin.org. The pivotal step in sesquiterpene biosynthesis is the sequential condensation of one molecule of DMAPP with two molecules of IPP, catalyzed by the enzyme farnesyl diphosphate synthase (FPS). This reaction yields farnesyl diphosphate (FPP), a C15 compound that serves as the universal precursor for all sesquiterpenes wikipedia.orgmdpi.comresearchgate.netresearchgate.netscispace.commdpi.com. FPP's linear structure contains the necessary carbon framework and diphosphate leaving group that enables subsequent enzymatic cyclization reactions.

Table 1: Key Enzymes and Intermediates in Sesquiterpene Biosynthesis

| Enzyme/Intermediate | Function/Role | Precursors | Products | Associated Pathway |

| Farnesyl Diphosphate Synthase (FPS) | Catalyzes the formation of FPP | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | Farnesyl Diphosphate (FPP) | Mevalonate Pathway (MVA) |

| Farnesyl Diphosphate (FPP) | Universal precursor for all sesquiterpenes | IPP + DMAPP | Various sesquiterpene skeletons | Sesquiterpene Biosynthesis |

| Sesquiterpene Synthase (TPS) | Catalyzes FPP cyclization and rearrangement | Farnesyl Diphosphate (FPP) | Cyclic/Acyclic Sesquiterpenes | Sesquiterpene Biosynthesis |

Enzymatic Cyclization and Rearrangement Mechanisms

Once FPP is synthesized, it becomes the substrate for a diverse array of sesquiterpene synthases (TPS). These enzymes are responsible for the remarkable structural diversity of sesquiterpenes, employing complex catalytic mechanisms to transform the linear FPP precursor into myriad cyclic and acyclic structures.

Sesquiterpene synthases (TPS) initiate the formation of sesquiterpene skeletons by catalyzing the ionization of FPP, typically through the departure of the diphosphate group. This generates a highly reactive farnesyl carbocation intermediate frontiersin.orgresearchgate.netresearchgate.net. This carbocation can then undergo a series of intramolecular cyclization reactions, guided by the specific architecture of the TPS active site. These cyclizations often involve the formation of new carbon-carbon bonds, leading to the creation of carbocyclic rings. The specific cyclization cascade dictates the initial carbon skeleton formed, which can then be further modified through rearrangements, deprotonations, or hydration events researchgate.netresearchgate.net.

Tamariscene has been found to co-occur with compounds possessing a "valerenadiene-like" scaffold, notably in species such as the liverwort Frullania tamarisci and the plant Valeriana officinalis nih.govnist.govnih.govnih.gov. Valerenadiene itself is a key intermediate in the biosynthesis of valerenic acid, a significant compound in Valeriana officinalis nih.govnih.govresearchgate.net. The shared structural features suggest that this compound may arise from similar enzymatic processes or intermediates involved in valerenadiene biosynthesis. Enzymes like valerena-1,10-diene synthase (VDS) have been studied in Valeriana officinalis for their role in producing valerenadiene, providing a potential enzymatic link to this compound's formation nih.govresearchgate.net.

The formation of this compound's tricyclic skeleton likely involves intricate carbocation rearrangements. For related sesquiterpenes, such as valerenadiene, proposed mechanisms include the involvement of cyclopropane (B1198618) intermediates and cyclopropylcarbinylcation rearrangements, analogous to steps in triterpene and steroid biosynthesis researchgate.net. Other hypotheses for the formation of related sesquiterpene skeletons suggest pathways involving caryophyllenyl carbocations and cyclobutyl intermediates nih.govresearchgate.net. The specific sequence of cyclizations and rearrangements is dictated by the particular sesquiterpene synthase involved, which precisely positions the FPP substrate and guides the cascade of ionic reactions to yield the final product researchgate.netresearchgate.net.

Comparative Biosynthesis with Related Sesquiterpenes

Studying the biosynthesis of sesquiterpenes that co-occur with this compound offers valuable comparative insights. This compound, along with various pacifigorgianes and valerenanes, has been isolated from both liverworts (Frullania tamarisci) and vascular plants (Valeriana officinalis) nist.govnih.govnih.gov. These findings highlight potential shared evolutionary origins or convergent biosynthetic strategies for these structurally similar compounds nih.gov.

The observation that compounds found in liverworts and Valeriana officinalis can be enantiomeric to each other suggests differences in the stereochemical control exerted by the respective terpene synthases nih.gov. Understanding the enzymes responsible for producing valerenadiene and other related sesquiterpenes provides a framework for hypothesizing the enzymatic machinery that could lead to this compound's unique tricyclic structure.

Synthetic Strategies and Methodologies for Tamariscene and Analogues

Total Synthesis Approaches

The total synthesis of complex natural products like sesquiterpenes has historically served as a crucial testing ground for new synthetic methodologies and strategies. The intricate carbon frameworks and multiple stereocenters present in sesquiterpenes necessitate sophisticated planning and execution.

Historical Context and Modern Advancements in Sesquiterpene Total Synthesis

The field of sesquiterpene total synthesis has a rich history, marked by seminal contributions that have shaped modern organic synthesis. Early efforts focused on establishing robust methods for constructing carbocyclic frameworks, often employing cyclization reactions and strategic bond formations to assemble the characteristic 15-carbon skeleton. Over the decades, advancements have been driven by the need for greater efficiency, stereochemical control, and access to enantiomerically pure compounds. Modern approaches increasingly leverage asymmetric catalysis, organocatalysis, transition-metal-catalyzed reactions, and powerful C-H functionalization techniques. These developments allow for more convergent and atom-economical syntheses, enabling access to a wider array of sesquiterpene structures and their analogues, often with improved yields and stereoselectivity compared to historical methods tandfonline.comd-nb.infod-marin.comsioc-journal.cnacs.orgresearchgate.netstanford.edursc.org.

Enantioselective Synthetic Routes to Tamariscene

Achieving enantioselective synthesis is paramount for natural products, as biological activity is often stereospecific. While specific detailed enantioselective total syntheses of this compound are not extensively detailed in the provided search snippets, general strategies employed for other sesquiterpenes highlight key approaches. These include:

Chiral Pool Synthesis: Utilizing readily available chiral natural products as starting materials to incorporate pre-existing stereocenters into the target molecule.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) to induce enantioselectivity in key bond-forming or functionalization steps. Examples include asymmetric epoxidation, cyclopropanation, or Diels-Alder reactions rsc.orgnih.govjst.go.jptandfonline.comias.ac.innih.govresearchgate.netlibretexts.orgicj-e.orgnih.gov.

Diastereoselective Reactions: Designing synthetic routes where existing stereocenters in an intermediate direct the formation of new stereocenters with high fidelity.

Enzymatic Methods: Incorporating enzyme-catalyzed steps for highly selective transformations (discussed further in Section 4.2.2).

The development of an enantioselective total synthesis for this compound would likely involve strategic application of these methods to control the absolute configuration of its stereocenters.

Table 4.1.2: Representative Enantioselective Strategies in Sesquiterpene Synthesis

| Strategy | Key Transformation/Catalyst | Target Class Example | Reference |

| Asymmetric Epoxidation | Shi Epoxidation (e.g., fructose-derived fructose-ketone catalyst) | Enokipodins A-D | jst.go.jptandfonline.com |

| Asymmetric Alkylation | Meyers' Diastereoselective Alkylation Protocol | Enokipodins A-D | jst.go.jptandfonline.com |

| Asymmetric C-H Arylation | Pd0-catalyzed with chiral ligands | (Nor)illudalanes | rsc.org |

| Chiral Pool | Starting from (R)-limonene or Hajos-Parrish ketone | Herbertanes, Pinguisanes | ias.ac.innih.gov |

| Asymmetric Cyclization | Metal-catalyzed polyene cyclization with chiral control | Bromochamigrenes | researchgate.net |

| Organocatalytic Asymmetric Aldol (B89426) | Decarboxylative aldol reaction | Englerin A | nih.gov |

Strategic Disconnections and Key Transformations Employed

The retrosynthetic analysis of sesquiterpenes like this compound often involves identifying strategic disconnections that simplify the complex carbon skeleton into manageable fragments. Common strategies include:

Polyene Cyclizations: Mimicking biosynthetic pathways, these reactions involve the cyclization of acyclic polyene precursors, often initiated by carbocations, to form the fused ring systems characteristic of many sesquiterpenes. This can be achieved through acid catalysis or Lewis acid catalysis nih.govresearchgate.net.

Annulation Reactions: Methods like the Robinson annulation are frequently employed to construct six-membered rings, often in sequence to build polycyclic systems researchgate.net.

Cycloadditions: Diels-Alder reactions (both intermolecular and intramolecular) are powerful tools for forming six-membered rings and can introduce multiple stereocenters in a single step nih.govresearchgate.net.

Radical Cyclizations: These reactions offer alternative pathways for ring formation, often proceeding under mild conditions and tolerating various functional groups nih.govnih.gov.

Spiroannulation: Strategies to form spirocyclic systems, common in some sesquiterpene skeletons, often involve intramolecular alkylations or rearrangements rsc.orgscripps.edu.

The synthesis of this compound would likely involve a combination of these key transformations to assemble its specific bicyclic structure.

Table 4.1.3: Key Disconnections and Transformations in Sesquiterpene Synthesis

| Strategic Disconnection/Approach | Key Transformations | Target Skeleton Example | Reference |

| Polyene Cyclization | Acid/Lewis acid-catalyzed cyclization of isoprenoid precursors | Cedrene, Silphiperfolanes | nih.govnih.gov |

| Robinson Annulation | Michael addition followed by intramolecular aldol condensation | Various sesquiterpenes | researchgate.net |

| Intramolecular Diels-Alder | Cycloaddition to form fused ring systems | Various sesquiterpenes | acs.orgnih.gov |

| Radical Cyclization | Tin hydride-mediated cyclization of functionalized precursors | Various sesquiterpenes | nih.govnih.gov |

| Spiroannulation | Intramolecular alkylation, Claisen rearrangement | Acorone, Cuparenones | rsc.orgscripps.edu |

Semi-Synthesis and Chemoenzymatic Approaches

Semi-synthesis and chemoenzymatic methods offer complementary strategies to total synthesis, leveraging the power of both chemical transformations and biological catalysts.

Derivatization from Natural Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modification to produce target molecules or their analogues. This approach is particularly valuable when the natural product is abundant but difficult to synthesize entirely from simple precursors, or when specific structural modifications are desired for structure-activity relationship studies acs.orgnih.govepfl.ch. This compound has been isolated from natural sources such as the liverwort Frullania tamarisci ebay.com.au. If a more abundant precursor related to this compound's biosynthetic pathway is available, semi-synthetic routes could be envisioned to modify this precursor into this compound or its derivatives. This strategy often involves functional group interconversions, skeletal rearrangements, or the introduction of new functionalities using established chemical reactions.

Enzyme-Catalyzed Steps in Chemical Synthesis

Chemoenzymatic synthesis integrates enzymes into chemical synthesis pathways, capitalizing on their exquisite selectivity (chemo-, regio-, and stereoselectivity) and ability to perform transformations under mild conditions. Enzymes such as terpene synthases (TPSs) are central to the biosynthesis of terpenes, catalyzing the cyclization of linear isoprenoid precursors like farnesyl pyrophosphate (FPP) into complex carbocyclic skeletons d-nb.infoacs.orgrsc.org.

In the context of sesquiterpene synthesis, enzymes can be employed for:

Skeleton Formation: Terpene cyclases can catalyze the formation of the core sesquiterpene skeleton from linear precursors, often setting multiple stereocenters simultaneously d-nb.info.

Selective Oxidation/Functionalization: Oxidases (e.g., P450 enzymes) or other oxygenases can introduce oxygen functionalities (hydroxyl, carbonyl groups) at specific positions, often with high regio- and stereoselectivity, which can be challenging to achieve with purely chemical methods tandfonline.com.

Precursor Preparation: Enzymes can be used to prepare specific isoprenoid diphosphate (B83284) precursors, such as modified FPP analogues, for subsequent enzymatic or chemical transformations rsc.org.

Table 4.2.2: Examples of Enzyme-Catalyzed Steps in Sesquiterpenoid Synthesis

| Enzyme Class/Specific Enzyme | Substrate(s) | Transformation | Product Example(s) | Reference |

| Terpene Synthase (e.g., ADS) | Farnesyl Diphosphate (FPP) | Regio- and stereoselective cyclization | Amorphadiene, Dihydroartemisinic acid | |

| Fe2+-Chelate Catalysis (with Ferric-chelate reductase) | Sesquiterpenes (e.g., α-guaiene) | Oxygenation to sesquiterpenoids | (-)-Rotundone, (+)-Nootkatone, (-)-Isolongifolenone | tandfonline.com |

| Kinases & Phosphorylases | Farnesol, ATP | Phosphorylation to Farnesyl Diphosphate (FPP) | FPP | rsc.org |

| Oxidases (e.g., BVMOs) | Ketones | Stereoselective oxidation to lactones | Lactones (in prostaglandin (B15479496) synthesis) |

These chemoenzymatic strategies offer efficient and selective routes to complex natural products and their analogues, addressing limitations often encountered in purely chemical synthesis.

Compound List:

this compound

Cedrene

(+)-Aplydactone

(-)-α-Bromochamigrene

(-)-ent-β-Bromochamigrene

(-)-Dactylone

(+)-Elatol

Enokipodins A-D

(-)-Englerin A

(-)-Englerin B

(+)-Hirsutene

(+)-α-Herbertenol

Herbertenediol

(+)-Isocomene

(-)-Isonaviculol

(+)-Nootkatone

(-)-Isolongifolenone

(-)-β-Caryophyllene oxide

(-)-Patchoulenone

Pacifigorgia-1,10-diene

Pacifigorgia-1(6),10-diene

Pacifigorgia-1(9),10-diene

Pacifigorgia-2,10-diene

Pacifigorgia-2(10),11-diene

(-)-Pinguisenol

Periconianone A

(+)-Silphiperfol-6-ene

(-)-Silphiperfol-6-ene

(-)-Silphinene

(+)-Silphiperfol-5-ene

(-)-Silphiperfol-5-ene

Vernolepin

Vernomenin

Valerena-4,7(11)-diene (B12366622)

(+)-Pacifigorgia-1,10-diene

(-)-Tamariscol

(-)-Rotundone

α-Guaiene

(Nor)illudalanes

(+)-Deliquinone

(+)-Russujaponol F

Bussealin E

Guignarderemophilanes C and D

(-)-Acorone

(+)-α-Cuparenone

(-)-Cuparene-1,4-quinone

(+)-1,4-Cuparenediol

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Mass Spectrometry (MS) in Molecular Characterization

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated techniques, which combine separation methods with powerful detection systems, are indispensable for analyzing complex mixtures containing sesquiterpenes like Tamariscene.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely employed for the analysis of volatile and semi-volatile compounds, including hydrocarbon sesquiterpenes. GC-MS separates components based on their volatility and interaction with a stationary phase within a GC column, followed by ionization and detection by a mass spectrometer mdpi.comcreative-proteomics.comcopernicus.orgmeasurlabs.cominnovatechlabs.com. The mass spectrum generated provides a unique fragmentation pattern that aids in the qualitative identification of compounds by comparing them to spectral libraries creative-proteomics.comukm.mynih.govresearchgate.netscielo.brnih.gov. Furthermore, GC-MS can provide quantitative data through the analysis of peak areas, often aided by internal standards or calibration curves mdpi.comcreative-proteomics.comcopernicus.orgacspublisher.comresearchgate.net. For sesquiterpenes, GC-MS is effective in profiling complex essential oils and plant extracts, allowing for the identification of numerous sesquiterpene hydrocarbons and their oxygenated derivatives mdpi.comukm.myscielo.brnih.govcropj.comupdatepublishing.com. Coupled with techniques like Headspace Solid-Phase Microextraction (HS-SPME), GC-MS offers a sensitive method for capturing and analyzing volatile sesquiterpenes from various matrices mdpi.comukm.myscielo.br.

Liquid Chromatography-Mass Spectrometry (LC-MS): For sesquiterpenes that are non-volatile or thermally labile, LC-MS is the preferred analytical approach creative-proteomics.com. This method separates compounds in a liquid mobile phase using an LC system, with subsequent detection by a mass spectrometer. LC-MS offers high sensitivity and specificity, making it particularly suitable for analyzing sesquiterpene lactones, alcohols, and acids creative-proteomics.comrsc.orgnih.govnih.govmdpi.com. The combination with tandem mass spectrometry (LC-MS/MS) enhances structural elucidation capabilities and enables accurate quantification, even in intricate biological samples creative-proteomics.comnih.govnih.gov. LC-MS is frequently utilized for the quality control and simultaneous characterization of sesquiterpene lactones in medicinal plants rsc.orgnih.govnih.govrsc.orgresearchgate.net.

| Technique | Primary Application for Sesquiterpenes | Information Provided | Key Advantages |

| GC-MS | Volatile/Semi-volatile analysis, Mixture profiling | Identification (Mass Spectra), Quantification (Peak Area) | High sensitivity, structural information, suitable for hydrocarbons |

| LC-MS | Non-volatile/Thermally labile analysis | Identification (Mass Spectra), Quantification (Peak Area), Structural Elucidation (LC-MS/MS) | High specificity, suitable for polar derivatives, complex matrices |

Vibrational Spectroscopy Techniques

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, provide insights into the molecular structure and functional groups of compounds.

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive method that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths tandfonline.comjournalwjbphs.comresearchgate.net. The resulting spectrum acts as a unique chemical fingerprint for a compound or mixture mdpi.com. For sesquiterpenes, FTIR analysis can reveal the presence of characteristic functional groups such as aliphatic C-H stretches (typically in the 2800–3000 cm⁻¹ region), carbonyl (C=O) groups (around 1700–1720 cm⁻¹), and hydroxyl (O-H) or carboxylic acid (COOH) groups (broad absorption between 3100–3600 cm⁻¹) tandfonline.comtandfonline.com. These spectral features are invaluable for confirming the presence of specific moieties and aiding in the structural elucidation of isolated sesquiterpenes like this compound mdpi.comjournalwjbphs.com.

| Functional Group | Typical FTIR Absorption Range (cm⁻¹) | Relevance to Sesquiterpenes |

| C-H (aliphatic) | 2800–3000 | Ubiquitous in sesquiterpene skeletons |

| C=O (carbonyl) | 1700–1720 | Present in oxygenated sesquiterpenes (ketones, aldehydes, esters, lactones) |

| O-H (hydroxyl) | 3100–3600 (broad, H-bonded) | Present in sesquiterpene alcohols |

| C-O (ether/ester) | 1000–1300 | Present in oxygenated sesquiterpenes |

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy, another vibrational technique, provides complementary information to FTIR by detecting inelastic scattering of light mdpi.comfrontiersin.orgscielo.br. It is highly effective for structural fingerprinting, revealing molecular structure, conformation, and chemical bond characteristics frontiersin.org. Raman spectroscopy is particularly advantageous for analyzing essential oils and volatile compounds due to its non-destructive nature, minimal sample requirement, and rapid analysis time frontiersin.org. The spectra obtained can be used for qualitative identification and quantitative analysis, offering unique spectral signatures that can differentiate between samples and detect adulteration mdpi.comfrontiersin.org. For sesquiterpenes, Raman spectroscopy can identify characteristic vibrations associated with their carbon skeletons and functional groups, contributing to comprehensive structural characterization scielo.bracs.org.

Advanced Chromatographic Separations

Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components, including sesquiterpenes.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of compounds and for their quantitative determination rsc.orgnih.govnih.govrsc.orgresearchgate.netnih.gov. HPLC methods are developed to achieve efficient separation of sesquiterpenes, often using reversed-phase columns (e.g., C18) with gradients of organic solvents and aqueous buffers rsc.orgnih.govnih.gov. Detection is typically performed using UV-Vis detectors (often with Diode Array Detection, DAD) or coupled with mass spectrometry (HPLC-MS) for enhanced identification and quantification rsc.orgnih.govnih.govrsc.org. HPLC is extensively used for the simultaneous quantification of multiple sesquiterpene lactones in plant extracts, serving as a critical tool for quality control and standardization of herbal medicines rsc.orgnih.govnih.govrsc.orgresearchgate.netnih.gov. Validation of HPLC methods ensures linearity, accuracy, precision, and sensitivity (Limits of Detection/Quantification), making them reliable for analytical purposes rsc.orgnih.govnih.govrsc.orgresearchgate.netnih.gov.

| Technique | Typical Column Type | Mobile Phase Example | Detection Methods | Primary Use for Sesquiterpenes |

| HPLC | C18 | Acetonitrile/Water (with acid/buffer) | UV-Vis, DAD, MS, ELSD | Purity assessment, Quantification, Quality Control |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a primary technique for the separation and analysis of volatile organic compounds, including the hydrocarbon sesquiterpenes that constitute a significant portion of essential oils mdpi.comcopernicus.orgukm.myresearchgate.netscielo.brnih.govcropj.comupdatepublishing.com. GC systems separate analytes based on their boiling points and polarity as they pass through a capillary column innovatechlabs.com. Coupled with detectors like Flame Ionization Detectors (FID) for quantification or Mass Spectrometry (GC-MS) for identification and quantification, GC provides comprehensive data on the volatile profile of a sample innovatechlabs.comnih.govacspublisher.com. Thermal Desorption (TD) coupled with GC-MS (TD-GC-MS) is particularly useful for analyzing trace amounts of volatile and semi-volatile compounds, offering enhanced sensitivity copernicus.orgmeasurlabs.com. GC is instrumental in identifying and quantifying sesquiterpenes in plant extracts and essential oils, contributing to chemotaxonomic studies and quality assessment mdpi.comukm.myresearchgate.netscielo.brnih.govcropj.comupdatepublishing.com.

| Technique | Typical Detector | Application for Sesquiterpenes | Key Parameters |

| GC | FID, MS | Volatile analysis, Profiling, Quantification | Column type, Temperature program, Carrier gas flow |

| TD-GC-MS | MS | Trace volatile analysis, Sampling | Sorbent tube, Desorption temperature, GC conditions |

Compound List

this compound

Sesquiterpenes

Sesquiterpene lactones

Valerena-4,7(11)-diene (B12366622)

Pacifigorgiadienes

(-)-Tamariscol

Costunolide

Dehydrocostus lactone

Alantolactone

Linderagalactone D

Linderagalactone C

Hydroylindestenolide

Neolinderalactone

Linderane

Brevilin A

Arnicolide C

Arnicolide D

Microhelenin C

Minimolide F

Matricarin

Leucodin

Desacetylmatricarin

Quercegetin trimethyl ether

Germacrene A acid

Costic acids

Ilicic acid

α-muurolene

β-caryophyllene

α-humulene

Valencene

(E)-nerolidol

Germacrene D

α-cedrene

(E)-β-farnesene

α-copaene

δ-guaiene

α-cadinol

10-epi-γ-eudesmol

7-epi-α-selinene

Terpinolene

β-pinene

β-elemene

Epi-cubebol

Zonarene

Chiral Chromatography for Enantiomeric Purity Determination

Enantiomers, which are non-superimposable mirror-image forms of a molecule, can exhibit significantly different biological activities chromatographyonline.com. For compounds like this compound, which may possess stereocenters, determining its enantiomeric purity is essential, particularly if it is synthesized or isolated for pharmacological studies. Chiral chromatography is the primary technique employed for this purpose, enabling the separation of enantiomers that are otherwise indistinguishable by conventional chromatographic methods due to their identical physical properties minia.edu.egmdpi.comresearchgate.net.

Methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques used for enantiomeric separation mdpi.comresearchgate.netrotachrom.com. These methods rely on the use of chiral stationary phases (CSPs) within the chromatographic column. CSPs are designed with chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or protein-based materials, which interact differentially with each enantiomer of the analyte chromatographyonline.commdpi.comrotachrom.com. These differential interactions lead to distinct retention times, allowing for the separation and quantification of each enantiomer.

The process involves injecting a sample containing the enantiomeric mixture onto the chiral column. As the mobile phase (in HPLC) or carrier gas (in GC) carries the sample through the column, the enantiomers transiently form diastereomeric complexes with the CSP. The stability and formation of these complexes vary between the enantiomers, resulting in different migration rates and, consequently, their separation into distinct peaks.

Determination of Enantiomeric Purity: Once separated, the enantiomeric composition can be quantified by measuring the peak areas of each enantiomer. The enantiomeric excess (ee) is typically calculated using the formula:

where and are the peak areas of the two enantiomers. This provides a direct measure of the enantiomeric purity of the sample.

Data Table 1: Representative Chiral GC/HPLC Parameters for Terpene Enantiomer Separation

| Parameter | Chiral GC Example | Chiral HPLC Example |

| Column Type | Capillary column coated with cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex) researchgate.net | Column with polysaccharide-based CSP (e.g., Chiralpak AS/AD) chromatographyonline.comnih.gov |

| Mobile Phase/Carrier Gas | Helium (He) | Hexane/Isopropanol mixture (e.g., 90:10 v/v) nih.gov |

| Temperature | 25°C researchgate.net | 25°C nih.gov |

| Pressure/Flow Rate | 80 kPa He researchgate.net | 1 mL/min |

| Typical Retention Factor (k) | Varies based on analyte | Varies based on analyte |

| Separation Factor (α) | Varies based on analyte (e.g., >1 for separation) | Varies based on analyte (e.g., >1 for separation) |

| Detection | Flame Ionization Detector (FID) | UV detector |

Note: Specific parameters for this compound would require empirical optimization.

Chemometric and Computational Approaches in Spectroscopic Data Analysis

Chemometrics and computational spectral prediction offer powerful tools for analyzing complex mixtures and validating structural assignments, particularly for natural products like this compound.

Multivariate Data Analysis for Complex Mixtures

Natural product extracts often contain a multitude of compounds, making the identification and quantification of specific components, such as this compound, a challenging task. Multivariate Data Analysis (MDA) techniques, a core component of chemometrics, are invaluable for extracting meaningful information from complex, multi-dimensional spectroscopic datasets researchgate.netbiopharminternational.comnih.govosti.govnih.gov.

Techniques and Applications: Methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are widely used. PCA is an unsupervised learning technique that reduces the dimensionality of data by identifying the principal components (linear combinations of original variables) that capture the most variance in the dataset. This can reveal underlying patterns, group similar samples, or identify outliers in complex mixtures analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netnih.govnih.gov.

Data Table 2: Conceptual PCA Loadings for Spectral Features

| Spectral Feature (e.g., Wavenumber/m/z) | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading | Contribution to this compound Identification |

| 1740 cm⁻¹ (C=O stretch) | -0.65 | 0.20 | Moderate (if present in this compound) |

| 2950 cm⁻¹ (C-H stretch) | 0.80 | 0.15 | High (common for sesquiterpenes) |

| 1650 cm⁻¹ (C=C stretch) | 0.30 | -0.70 | Moderate (if double bonds present) |

| Specific m/z fragment | 0.10 | 0.85 | High (if characteristic fragment) |

Note: Loadings indicate the contribution of each spectral feature to the principal components, aiding in the interpretation of spectral differences and compound identification.

Computational Spectral Prediction and Validation

Computational spectral prediction tools leverage machine learning and quantum-chemical calculations to predict spectroscopic data (NMR, MS, IR) from molecular structures arxiv.orgbiorxiv.orgnih.govnih.govarxiv.orgarxiv.orgnmrium.orgnih.gov. This is particularly valuable for confirming the structure of newly isolated compounds like this compound or for identifying it within complex mixtures where isolation might be difficult.

NMR Spectral Prediction: Predicting NMR chemical shifts and coupling constants for ¹H and ¹³C nuclei is a powerful method for structure elucidation. Algorithms, often based on graph neural networks or other machine learning models, can take a molecular structure as input and generate predicted spectra arxiv.orgnih.govnih.gov. Tools like PROSPRE and NMRium are examples of such predictors nih.govnmrium.orgnmrdb.org. These predictions can be compared to experimentally obtained NMR spectra to confirm assignments or propose structures for unknown compounds. Studies have also explored "ab initio computational and ... spectral data" in relation to this compound anu.edu.au, suggesting the application of such predictive methods.

Mass Spectrometry (MS) Spectral Prediction: Similarly, computational tools can predict fragmentation patterns in tandem mass spectrometry (MS/MS) biorxiv.orgnih.govarxiv.orgnih.govnih.gov. Software such as CFM-ID, ICEBERG, and SingleFrag can generate predicted MS/MS spectra based on a molecule's structure. These predicted spectra are then compared to experimental MS/MS data to identify compounds by matching fragmentation patterns. This is crucial for identifying this compound in complex biological or environmental samples.

Validation: The validation of these computational predictions is typically performed by comparing the predicted spectral data (e.g., chemical shifts, fragment masses, intensities) with experimentally acquired spectra. High correlation coefficients or similarity scores between predicted and experimental data provide strong evidence for the correct structural assignment of this compound.

Data Table 3: Computational Spectral Prediction Tools and Their Applications

| Spectroscopy Type | Tool/Method Example(s) | Typical Input | Typical Output | Relevance to this compound |

| NMR | PROSPRE nih.govnih.gov, NMRium nmrium.org | Chemical Structure (SMILES, Mol file) | ¹H & ¹³C Chemical Shifts, Coupling Constants | Structure confirmation, identification in mixtures, validation of proposed structures anu.edu.au. |

| MS/MS | CFM-ID nih.gov, ICEBERG nih.gov, SingleFrag biorxiv.org | Chemical Structure, Molecular Formula | Fragment ions (m/z), Intensities | Identification in complex matrices, de novo structure elucidation. |

| IR | PALIRS arxiv.org | Molecular Structure | IR Spectrum | Complementary structural information, fingerprinting. |

Compound Name Table:

this compound

This comprehensive approach, integrating advanced chromatographic separation with sophisticated computational and chemometric analyses of spectroscopic data, is essential for the thorough characterization of complex natural products like this compound.

Theoretical and Computational Chemistry Studies of Tamariscene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. rsc.org These methods solve approximations of the Schrödinger equation to provide insights into electronic structure, which in turn governs a molecule's geometry, stability, and reactivity. scienceopen.comnih.gov

Density Functional Theory (DFT) Applications in Conformational Analysis and Energy Landscapes

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov For a molecule like tamariscene, DFT would be invaluable for performing a conformational analysis to identify its most stable three-dimensional shapes (conformers). nih.gov By calculating the energies of various possible conformers, an energy landscape can be constructed. researchgate.netaps.orglibretexts.org This landscape provides crucial information on the relative stabilities of different conformations and the energy barriers between them.

Despite the utility of this approach, there are no specific studies in the scientific literature that apply DFT to analyze the conformations or energy landscape of this compound.

Molecular Orbital Theory for Understanding Bonding Characteristics

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. wikipedia.orgwikipedia.orglibretexts.org These molecular orbitals are of two primary types: bonding orbitals, which are lower in energy and concentrate electron density between atoms, and antibonding orbitals, which are higher in energy and have a node between atoms. slideshare.netucdavis.edu An analysis of the shapes and energies of this compound's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide deep insights into its chemical reactivity and bonding characteristics. wikipedia.org

Currently, no published research is available that details a Molecular Orbital Theory analysis specific to this compound.

Computational Studies of Biosynthetic Mechanisms

The biosynthesis of terpenes is a complex process catalyzed by enzymes known as terpene synthases. nih.govnih.gov Computational methods are instrumental in elucidating the intricate mechanisms of these enzymes. scispace.combiorxiv.orge3s-conferences.org

Enzyme-Substrate Interactions in Terpene Synthases

Understanding how a substrate like the precursor to this compound binds within the active site of its specific terpene synthase is key to understanding its biosynthesis. Computational techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are used to model these interactions. These models can predict the binding orientation of the substrate and identify key amino acid residues in the enzyme that are crucial for catalysis.

Specific computational studies on the enzyme-substrate interactions for the terpene synthase responsible for producing this compound have not been reported in the literature.

Transition State Analysis of Cyclization and Rearrangement Reactions

The formation of the characteristic cyclic structure of this compound from a linear precursor involves a series of complex cyclization and rearrangement reactions. youtube.com Quantum chemical calculations can be used to locate the transition state structures for each step of this cascade. rsc.org Analyzing the energies of these transition states helps to determine the reaction pathway and understand the stereochemical outcome of the biosynthesis.

There is no available research that provides a transition state analysis for the specific cyclization and rearrangement reactions leading to this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rush.edunih.gov An MD simulation of this compound, either in isolation or in a solvent, would provide a dynamic picture of its conformational flexibility and interactions with its environment. mdpi.comresearchgate.net This can reveal information about its physical properties and behavior that is not accessible from static quantum chemistry calculations.

A search of the scientific literature indicates that no molecular dynamics simulations specifically focused on this compound have been published.

Interactions with Model Biological Macromolecules (e.g., Receptors, Enzymes)

Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule like this compound and biological macromolecules such as proteins. These studies are crucial for understanding potential mechanisms of action and for drug discovery purposes. However, a search of the existing literature did not yield any studies that have computationally modeled the interaction of this compound with any specific biological receptors or enzymes. Consequently, there is no data available on its potential binding modes, interaction energies, or the key amino acid residues that might be involved in its binding.

Structure-Activity Relationship (SAR) Modeling (Computational)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a compound with its biological activity. These models are instrumental in medicinal chemistry for designing more potent and selective analogs. The development of a reliable SAR or QSAR model for this compound would require a dataset of structurally related compounds with corresponding biological activity data.

Predicting the binding affinity of a ligand to a biological target is a key objective of computational drug design. This is often achieved through methods like free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) calculations. As there are no reported studies on the interaction of this compound with any biological targets, there are consequently no in silico predictions of its binding affinities.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model for this compound would serve as a valuable tool for virtual screening to identify other compounds with potentially similar activity profiles. The absence of a known biological target and a set of active analogs means that no such pharmacophore models have been developed or published for this compound.

Ecological Roles and Chemical Ecology of Tamariscene

Interactions with Other Organisms

The intricate web of life involves a constant dialogue mediated by chemical cues. Secondary metabolites, such as sesquiterpenes, are key players in these interactions, influencing the behavior and survival of neighboring organisms.

Influence on Microbial Communities in Associated Ecosystems

The chemical environment created by a plant can significantly shape the microbial communities in its immediate vicinity, including the phyllosphere (leaf surface) and rhizosphere (soil around the roots).

Antifouling Properties in Marine Environments

The term "antifouling" typically refers to the prevention of unwanted growth of microorganisms, plants, algae, or small animals on submerged surfaces. While some natural products from marine organisms have been investigated for their antifouling properties, there is currently no scientific literature available that has examined tamariscene for such activity. As this compound has been primarily identified from a terrestrial liverwort, its potential role in marine environments has not been a focus of research.

Evolutionary Perspectives of Sesquiterpene Production in Producing Organisms

The biosynthesis of a vast array of sesquiterpenes is a characteristic feature of liverworts, an ancient lineage of land plants. The evolutionary history of sesquiterpene production in these organisms is a topic of ongoing research. Studies on the genetics of sesquiterpene synthases—the enzymes responsible for their production—in liverworts like Marchantia polymorpha have revealed that these genes may have an evolutionary origin distinct from those found in vascular plants, possibly related to microbial terpene synthases.

This suggests that the capacity to produce a diverse suite of sesquiterpenes, including compounds like this compound, may have evolved independently in liverworts. This chemical diversity likely conferred significant adaptive advantages, enabling early land plants to cope with novel biotic pressures such as herbivory and pathogen attack. The specific evolutionary trajectory that led to the production of the this compound carbon skeleton in Frullania tamarisci is not yet fully elucidated but is part of this broader narrative of chemical innovation in early land plant evolution. The study of the biosynthesis of related compounds, such as tamariscol, in Frullania tamarisci is beginning to shed light on the enzymatic machinery involved in the production of these unique sesquiterpenoids.

Emerging Research Directions

Engineered Biosynthesis of Tamariscene and Analogues

The efficient and sustainable production of complex natural products like this compound is a significant focus in current research. Engineered biosynthesis, utilizing synthetic biology and enzyme engineering, offers promising pathways to overcome limitations associated with traditional extraction methods.

Synthetic biology provides a powerful toolkit for reconstituting and optimizing metabolic pathways in microbial hosts, enabling the production of compounds not naturally synthesized by the host organism biotechrep.irnih.govmdpi.comnih.govwur.nl. For this compound, this involves identifying and transferring the relevant genes responsible for its biosynthesis, typically from organisms like Valeriana officinalis or certain liverworts researchgate.netnih.govnih.gov, into well-established heterologous hosts such as Escherichia coli or Saccharomyces cerevisiae biotechrep.irnih.govmdpi.comnih.gov.

The process generally entails:

Pathway Reconstruction: Identifying and cloning the genes encoding the enzymes involved in the sesquiterpenoid biosynthetic pathway, starting from farnesyl diphosphate (B83284) (FPP) nih.govresearchgate.net. This includes the crucial terpene synthase (TPS) enzymes responsible for cyclizing FPP into the specific sesquiterpene skeleton of this compound researchgate.netnih.govresearchgate.net.

Host Optimization: Engineering the chosen heterologous host to enhance the supply of precursors (like FPP) and cofactors, optimize gene expression levels, and minimize competing metabolic pathways biotechrep.irnih.govmdpi.comnih.govwur.nl. This can involve modifying central metabolism, introducing specific transcription factors, or balancing enzyme expression biotechrep.irnih.govmdpi.com.

Strain Development: Iterative cycles of design, build, test, and learn are employed to improve production titers, rates, and yields nih.govnih.gov.

While specific engineered biosynthesis pathways for this compound are still under development, the successful production of related sesquiterpenes in heterologous systems provides a strong foundation for future advancements nih.govresearchgate.net.

Enzyme engineering plays a critical role in tailoring the catalytic activity of enzymes, particularly terpene synthases (TPSs), to produce novel or modified sesquiterpenoid scaffolds wpi.edu. By altering amino acid residues within the active site of TPSs, researchers can influence substrate binding, cyclization mechanisms, and product specificity nih.govwpi.eduugr.es.

Emerging strategies include:

Directed Evolution and Rational Design: Modifying existing TPS enzymes to alter their product profiles, potentially leading to novel this compound analogues or related sesquiterpenes with unique structural features nih.govwpi.eduugr.es.

Ancestral Protein Engineering: Resurrecting and engineering ancestral proteins can provide robust scaffolds for developing novel enzymatic activities, potentially uncovering new routes to complex sesquiterpenoid structures ugr.es.

Table 1: Proposed Biosynthetic Origins of this compound and Related Sesquiterpenes

| Compound Class | Precursor | Key Enzyme Type | Proposed Biosynthetic Intermediate/Pathway | Source Organisms (Examples) | References |

| This compound | FPP | TPS | Valerenadiene-like scaffold | Valeriana officinalis, Frullania tamarisci | researchgate.netnih.govnih.govresearchgate.net |

| Valerenic Acid | FPP | TPS | Valerena-4,7(11)-diene (B12366622) | Valeriana officinalis | nih.govresearchgate.net |

| Valeranone | FPP | TPS | Germacrene C | Valeriana officinalis | nih.govresearchgate.net |

| Pacifigorgianes | FPP | TPS | Valerenadiene-like scaffold | Pacifigorgia cf. adamsii, Frullania tamarisci | nih.govnih.govnist.gov |

| Tamariscol | FPP | TPS | (Related to Valerenadiene) | Frullania tamarisci | nih.gov |

FPP: Farnesyl diphosphate; TPS: Terpene Synthase.

Advanced Analytical Strategies for in situ Detection and Quantification

Accurate and sensitive detection and quantification of this compound within complex biological matrices are crucial for understanding its distribution and metabolic fate. Advanced analytical techniques, particularly Mass Spectrometry Imaging (MSI), are emerging as powerful tools for this purpose.

While direct real-time monitoring of this compound in biological systems is an evolving area, general principles of in situ analysis are being applied. Techniques like Raman spectroscopy, with advanced calibration strategies such as Multiplicative Effects Correction (MEC), allow for quantitative monitoring of chemical processes by accounting for confounding sample properties nih.gov. Although not specifically applied to this compound in the reviewed literature, this demonstrates the potential for developing methods to track the compound's presence and concentration dynamically within cellular or tissue environments.

Imaging Mass Spectrometry (MSI) is a transformative technology that enables the visualization of molecular distribution within biological samples at high spatial resolution, without the need for prior labeling waters.compathogen-ri.eunih.govpnnl.govgalaxyproject.org. This technique allows researchers to answer fundamental questions about "where" specific molecules are located within a sample.

Key aspects of MSI relevant to this compound research include:

High Spatial Resolution: MSI instruments can achieve resolutions down to a few micrometers (e.g., 5 µm), allowing for the mapping of molecules at the cellular or subcellular level pathogen-ri.eupnnl.gov.

Untargeted Analysis: MSI can detect and image thousands of molecules simultaneously, providing a comprehensive overview of the molecular landscape without prior knowledge of the target compounds waters.comnih.govpnnl.gov.

Versatile Applications: MSI is applicable to a wide range of samples, including tissues, cells, and extracts, making it suitable for studying the localization of this compound in plants, microorganisms, or even in experimental systems waters.comnih.govpnnl.govgalaxyproject.org.

Identification: Coupled with tandem mass spectrometry (MS/MS), MSI can aid in the identification of detected molecules by analyzing fragmentation patterns waters.comnih.gov.

Q & A

Basic Research: What analytical methods are recommended for identifying Tamariscene and distinguishing it from structural isomers?

Methodological Answer:

this compound (C₁₅H₂₄), a sesquiterpene, can be identified using gas chromatography-mass spectrometry (GC-MS) for preliminary separation and molecular weight determination. To resolve structural ambiguity among isomers (e.g., τ-cadinene, isocomene), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key diagnostic signals include chemical shifts for methyl groups and olefinic protons, which vary based on double-bond positioning and stereochemistry . Comparative analysis with reference spectra from databases like SciFinder or PubChem is advised to confirm identity.

Basic Research: How is this compound’s natural occurrence studied, and what are its primary biological sources?

Advanced Research: What experimental strategies optimize this compound’s synthetic yield while minimizing byproducts?

Methodological Answer:

Synthetic routes (e.g., cyclization of farnesyl derivatives) require optimization of catalyst systems (e.g., Lewis acids like BF₃) and reaction conditions (temperature, solvent polarity). Design of Experiments (DoE) methodologies, such as factorial design, can systematically evaluate variables affecting yield. Byproduct formation is mitigated via purification techniques like preparative HPLC or recrystallization. Yield calculations should prioritize gravimetric analysis over spectroscopic estimates, as emphasized in Beilstein Journal guidelines .

Advanced Research: How can computational models predict this compound’s bioactivity, and what are their limitations?

Methodological Answer:

Molecular docking and quantitative structure-activity relationship (QSAR) models are used to predict interactions with biological targets (e.g., enzymes or receptors). Input data must include validated 3D structures (from crystallography or DFT calculations) and bioactivity datasets (IC₅₀, Ki values). Limitations arise from incomplete conformational sampling or overfitting; cross-validation with in vitro assays (e.g., enzyme inhibition studies) is essential . Researchers should document software parameters (e.g., AutoDock Vina scoring functions) to ensure reproducibility .

Advanced Research: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies may stem from variability in assay protocols (e.g., cell lines, incubation times). Conduct a systematic literature review using PRISMA guidelines to identify methodological differences. Replicate key studies under controlled conditions, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Statistical tools like meta-analysis can quantify heterogeneity across studies, while in silico simulations may reconcile mechanistic inconsistencies .

Basic Research: What spectroscopic benchmarks are critical for characterizing this compound’s purity?

Methodological Answer:

Purity is validated via high-resolution mass spectrometry (HR-MS) for exact mass confirmation and HPLC-UV/RI for chromatographic homogeneity. Elemental analysis (C, H content) provides complementary evidence. For novel derivatives, ≥95% purity is recommended, with impurities documented in supplementary materials per Beilstein Journal standards .

Advanced Research: How can this compound’s ecological roles be investigated using interdisciplinary approaches?

Methodological Answer:

Combine field ecology (e.g., insect feeding assays) with analytical chemistry (volatile organic compound profiling) to study this compound’s allelopathic or pollinator-attractant roles. Stable isotope labeling (¹³C-Tamariscene) can trace metabolic pathways in symbiotic organisms. Collaborative workflows should align with FAIR data practices, ensuring raw datasets (e.g., GC-MS chromatograms) are archived in repositories like Zenodo .

Basic Research: What are the best practices for curating this compound data in chemical databases?

Methodological Answer:

Curate data using IUPAC nomenclature and include structural identifiers (InChIKey, SMILES) for machine readability. Annotate entries with primary literature sources (e.g., DOI links) rather than commercial databases. For spectral data, adhere to JCAMP-DX formats. Cross-reference entries with ChEBI or Lipid Maps to enhance interoperability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.